molecular formula C17H20N2O3S2 B11668609 Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11668609
M. Wt: 364.5 g/mol
InChI Key: UHSNLVBURNJDPW-UHFFFAOYSA-N
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Description

Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a hydroxy group, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, researchers are investigating the potential therapeutic applications of this compound. Its unique structure may allow it to act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl {[3-cyano-6-hydroxy-4-(2-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
  • Butyl {[3-cyano-6-hydroxy-4-(4-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Uniqueness

Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is unique due to the position of the methyl group on the thiophene ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological molecules, making it distinct from its analogs.

Properties

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.5 g/mol

IUPAC Name

butyl 2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H20N2O3S2/c1-3-4-6-22-15(21)10-24-17-13(9-18)12(8-14(20)19-17)16-11(2)5-7-23-16/h5,7,12H,3-4,6,8,10H2,1-2H3,(H,19,20)

InChI Key

UHSNLVBURNJDPW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=CS2)C)C#N

Origin of Product

United States

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